molecular formula C5H3BrFMgN B3236746 magnesium;5-fluoro-2H-pyridin-2-ide;bromide CAS No. 1374567-99-3

magnesium;5-fluoro-2H-pyridin-2-ide;bromide

Cat. No.: B3236746
CAS No.: 1374567-99-3
M. Wt: 200.29 g/mol
InChI Key: BOEFWVUNDQTXLL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;5-fluoro-2H-pyridin-2-ide;bromide is a chemical compound with the molecular formula C5H4BrFMgN It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the compound is further complexed with magnesium and bromide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;5-fluoro-2H-pyridin-2-ide;bromide typically involves the reaction of 5-fluoropyridine with a Grignard reagent, such as magnesium bromide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;5-fluoro-2H-pyridin-2-ide;bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions involving solvents like THF and temperatures ranging from 0°C to 50°C.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, with conditions varying based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Magnesium;5-fluoro-2H-pyridin-2-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;5-fluoro-2H-pyridin-2-ide;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium and bromide ions. These ions facilitate the formation of new chemical bonds and the transformation of the compound into different chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine without the magnesium and bromide ions.

    5-Chloro-2H-pyridin-2-ide;bromide: A similar compound where the fluorine atom is replaced by chlorine.

    Magnesium;5-chloro-2H-pyridin-2-ide;bromide: A direct analog with chlorine instead of fluorine.

Uniqueness

Magnesium;5-fluoro-2H-pyridin-2-ide;bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where the electron-withdrawing effects of fluorine are beneficial, such as in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEFWVUNDQTXLL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=[C-]1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Reactant of Route 2
magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Reactant of Route 3
magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Reactant of Route 4
magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Reactant of Route 5
magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Reactant of Route 6
magnesium;5-fluoro-2H-pyridin-2-ide;bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.